molecular formula C13H9NO5 B1582327 N-Phthaloyl-DL-glutamic anhydride CAS No. 3343-28-0

N-Phthaloyl-DL-glutamic anhydride

Cat. No.: B1582327
CAS No.: 3343-28-0
M. Wt: 259.21 g/mol
InChI Key: ICDLEMPZXFCQEB-UHFFFAOYSA-N
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Description

N-Phthaloyl-DL-glutamic anhydride (CAS 3343-28-0) is a derivative of glutamic acid, featuring a phthalimide-protected amino group and a reactive anhydride moiety. Its molecular formula is C₁₃H₉NO₅ (MW: 259.22 g/mol), and it exists as a white crystalline solid with a melting point of 205 °C .

Preparation Methods

Direct Synthesis from Phthalic Anhydride and DL-Glutamic Acid

Reaction Conditions and Procedure

  • Reactants: Phthalic anhydride and DL-glutamic acid in equimolar amounts (1:1 molar ratio)
  • Solvent: Pyridine
  • Temperature: 115 °C
  • Reaction Time: 1.5 hours
  • Workup: After completion, the reaction mixture is cooled to 75 °C, then ice-cold water is added. The mixture is acidified to pH 1.2 using 6 N HCl and stirred at 10–15 °C for 2 hours to precipitate the product.
  • Yield: Approximately 86% of N-Phthaloyl-DL-glutamic acid is obtained without the need for further purification.

This method avoids intermediate carbethoxylation steps, simplifying the synthesis and improving yield and scalability. It also reduces the use of toxic reagents and solvents, making the process more environmentally friendly and cost-effective for industrial production.

Optimization of Reaction Parameters

Several reaction parameters were optimized to maximize yield and efficiency:

Parameter Optimal Condition Notes
Solvent type Pyridine Best for solubilizing reactants
Reaction temperature 115 °C Ensures complete reaction
Reaction time 1.5 hours Sufficient for full conversion
Water volume for precipitation 1000 mL per mole of reactants Ensures effective precipitation
pH for isolation 1.2 (acidic) Optimal for product crystallization
Molar ratio (Phthalic anhydride:DL-glutamic acid) 1:1 Stoichiometric balance

These optimized parameters contribute to high purity and yield of the intermediate product.

Alternative Preparation via N-Phthaloyl L-Glutamine Intermediate

An alternative approach involves reacting phthalic anhydride with L-glutamine to form N-phthaloyl L-glutamine, which can be further cyclized to thalidomide. This process includes:

  • Reaction of phthalic anhydride with L-glutamine in solvents such as dimethyl sulfoxide, acetic acid, 1,4-dioxane, or dimethylformamide.
  • Temperature range: 80–100 °C
  • Reaction time: 3 to 5 hours

The N-phthaloyl L-glutamine intermediate is then subjected to cyclization in the presence of condensing agents (e.g., carbonyl diimidazole, bis(4-nitrophenyl) carbonate) and catalysts like N-dimethylaminopyridine in aprotic or chlorinated solvents at 40–102 °C to form the desired cyclic products.

While this method is well-documented, it involves more steps, higher temperatures, and sometimes vacuum distillations, making it less straightforward than the direct method with DL-glutamic acid.

Comparative Summary of Preparation Methods

Aspect Direct Reaction with DL-Glutamic Acid N-Phthaloyl L-Glutamine Route
Number of Steps 1 (to intermediate) Multiple (2+ steps)
Reaction Temperature 115 °C 80–100 °C (first step), 40–102 °C (cyclization)
Reaction Time 1.5 hours 3–5 hours (first step) + cyclization
Solvents Used Pyridine, water DMSO, DMF, acetic acid, 1,4-dioxane, chlorinated solvents
Yield ~86% for intermediate Variable, often lower overall yield
Purification Simple filtration and washing Requires more complex purification
Industrial Suitability High Moderate

Detailed Research Findings

  • The direct synthesis method from phthalic anhydride and DL-glutamic acid avoids the carbethoxylation step, which is commonly used in other routes but leads to lower yields and longer reaction times.
  • The reaction mixture is efficiently worked up by acidification and precipitation, yielding a product that requires no further purification before use in subsequent steps.
  • The process is environmentally friendly, using less toxic solvents and reagents.
  • The intermediate N-Phthaloyl-DL-glutamic acid can be further converted to thalidomide by cyclization with ammonium acetate in diphenyl ether at 170–175 °C for 45 minutes, yielding thalidomide in 65% yield. This two-step overall process gives a total yield of 56%, which is significantly higher than previous methods (19% yield from carbethoxylated intermediates).
  • The reaction parameters such as solvent type, temperature, molar ratios, and workup conditions have been systematically optimized to maximize efficiency and yield.

Data Table: Optimization of Key Reaction Parameters (Excerpt from Research)

Parameter Condition Tested Yield (%) Notes
Solvent Pyridine, DMF, DMSO, Acetic acid Pyridine: 86% Pyridine gave highest yield
Reaction Temperature 100 °C, 115 °C, 130 °C 115 °C: 86% Optimal temperature for reaction
Reaction Time 1 h, 1.5 h, 2 h 1.5 h: 86% Longer times did not improve yield
Water volume for precipitation 500 mL, 1000 mL, 1500 mL 1000 mL: Best Ensures efficient precipitation
pH during isolation 1.0, 1.2, 1.5 1.2: Optimal Best crystallization at pH 1.2

Note: Data synthesized from optimization tables in the referenced study.

Chemical Reactions Analysis

Types of Reactions

N-Phthaloyl-DL-glutamic anhydride undergoes several types of chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to produce N-phthaloyl-DL-glutamic acid.

    Substitution: It can participate in substitution reactions where the anhydride group is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products

    Hydrolysis: N-Phthaloyl-DL-glutamic acid.

    Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Scientific Research Applications

N-Phthaloyl-DL-glutamic anhydride (C₁₃H₉NO₅) is a phthaloyl derivative with a molecular weight of 259.21 g/mol, useful in medicinal chemistry and organic synthesis. This compound is used in research and industry for protein N-terminal derivatization, peptide synthesis, and modulation of calcium-sensing receptors.

Scientific Research Applications

Protein N-Terminal Derivatization
this compound is a reagent for modifying the free amino group (N-terminus) of proteins, thereby improving protein identification and characterization. The phthaloyl group increases the protein's hydrophobicity, which helps in separation using techniques like mass spectrometry.

Peptide Synthesis
This compound is used in peptide synthesis, particularly for introducing a protected glutamic acid residue at the N-terminus of a peptide. The phthaloyl group acts as a temporary protecting group, ensuring that only the desired amino acid reacts during peptide bond formation. The protecting group can be removed later to reveal the free glutamic acid residue.

Synthesis of Glutamine
this compound is involved in the synthesis of glutamine from glutamic acid . The process includes mixing glutamic acid with phthalic anhydride and heating to obtain phthaloyl glutamic acid. This is followed by mixing phthaloyl glutamic acid with acetic anhydride to form this compound .

Thalidomide Synthesis
this compound is a key component in the synthesis of thalidomide and its N-alkyl analogs . A facile procedure can prepare thalidomide in two steps with a high overall yield .

Synthesis of γ-Glutamyl Derivatives
It is used to synthesize γ-glutamyl derivatives of sulfur-containing amino acids . The reaction involves mixing N-phtaloyl-l-glutamic acid anhydride with amino acids in DMF (dimethylformamide) at room temperature .

Biological Interactions

This compound interacts with biological systems, affecting cellular processes through interaction with specific receptors and enzymes. Research indicates it may modulate calcium-sensing receptors, which are critical for maintaining calcium balance in cells. Derivatives of this compound have shown promise in pharmacological applications, particularly in developing drugs targeting neurological conditions.

Structural Similarities

Several compounds share structural similarities with this compound:

Compound NameStructure TypeUnique Features
N-Acetyl-DL-glutamic acidAcylated amino acidMore stable than phthaloyl derivatives
Phthalic anhydrideDicarboxylic anhydrideUsed widely as a building block in polymers
N-Benzoyl-DL-glutamic acidAcylated amino acidExhibits different biological activities

Mechanism of Action

The mechanism of action of N-Phthaloyl-DL-glutamic anhydride involves its role as a γ-glutamyl transfer reagent. It facilitates the transfer of the γ-glutamyl group to amino acids, forming γ-glutamyl amino acids . This process is crucial in the synthesis of peptides and proteins with enhanced properties.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues: Phthalimide Derivatives

N-Phthaloyl-DL-glutamic anhydride belongs to the broader class of N-substituted phthalimides , synthesized by reacting phthalic anhydride with amines. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight Key Features Applications Reference
This compound C₁₃H₉NO₅ 259.22 Crystalline solid; high purity (≥98%); anhydride reactivity Peptide synthesis, analytical methods
N-Phthaloyl-L-glutamic anhydride C₁₃H₉NO₅ 259.22 Enantiomerically pure (L-form); similar reactivity Chiral drug intermediates
Phthalimide-Phenethyl Derivatives (e.g., Compounds 5–7) Varies ~300–400 Phenethyl or bromophenethyl substituents Mimics synthetic PPAR-γ agonists
Methylsuccinic Anhydride C₅H₆O₃ 114.10 Liquid state; lower purity (≥93%) Industrial esterification reactions

Key Differences:

  • Reactivity: this compound’s anhydride group enables nucleophilic acyl substitutions, unlike non-anhydride phthalimides (e.g., phenethyl derivatives) .
  • Chirality : The DL-form is racemic, making it cost-effective but less selective than enantiopure L-forms in asymmetric synthesis .
  • Physical State : Unlike liquid methylsuccinic anhydride, this compound’s crystalline nature ensures stability in solid-phase synthesis .

Functional Analogues: Glutamic Acid Derivatives

Glutamic acid derivatives with alternative protecting groups exhibit distinct properties:

Compound Protecting Group Key Features Applications Reference
This compound Phthaloyl Hydrolysis-resistant; enhances solubility in organic solvents Peptide chain elongation
N-Acetyl-L-glutamic Acid Acetyl Less steric hindrance; prone to hydrolysis Metabolic studies, urea cycle analysis
N-Methyl-DL-glutamic Acid Methyl Reduced reactivity; stabilizes zwitterionic forms Neurological research (NMDA receptor)

Research Findings:

  • The phthaloyl group offers superior stability in acidic conditions compared to acetyl or methyl groups, critical for multi-step syntheses .
  • This compound’s anhydride moiety enables direct coupling without additional activating agents, streamlining peptide assembly .

Biological Activity

N-Phthaloyl-DL-glutamic anhydride (NPGA) is a chemical compound that plays a significant role in protein chemistry, particularly in the derivatization of proteins and peptides. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

This compound has a molecular formula of C₁₃H₉N₁O₃ and a molecular weight of approximately 259.21 g/mol. It is primarily utilized as a reagent for the N-terminal derivatization of proteins, enhancing their hydrophobicity and facilitating their separation during analytical procedures such as mass spectrometry.

Synthesis Methods:

  • Direct Reaction: NPGA can be synthesized by reacting phthalic anhydride with DL-glutamic acid under controlled conditions, typically involving heat and solvents like acetic anhydride .
  • Sequential Derivatization: It can also be used to synthesize derivatives such as N-phthaloyl-L-glutamine through a series of reactions involving ammonia and phenylhydrazine .

Protein Derivatization

NPGA is particularly noted for its role in the Edman degradation technique , which is essential for determining the amino acid sequences of proteins. The phthaloyl group introduced by NPGA allows for selective modification of the N-terminus of proteins, enhancing their identification and characterization during mass spectrometry analyses. This modification increases protein hydrophobicity, influencing protein interactions and stability in biological environments.

Case Studies

  • Protein Characterization:
    • A study demonstrated that the derivatization of proteins with NPGA improved their detection sensitivity in mass spectrometry, leading to better identification rates in complex mixtures.
  • Peptide Synthesis:
    • NPGA has been effectively used in synthesizing γ-glutamyl amino acids, showcasing its utility in creating compounds with enhanced properties without racemization during synthesis . This method simplifies the process of γ-glutamylation, making it more efficient for producing bioactive peptides.

Potential Applications

The biological activity of NPGA extends beyond protein chemistry:

  • Nutritional Enhancement: Research indicates that derivatives formed from NPGA can enhance the nutritional profile of food products, such as bread, by increasing the availability of essential amino acids .
  • Drug Development: Its ability to modify amino acids without racemization opens avenues for developing chiral drugs with improved efficacy and safety profiles .

Data Table: Comparison of Related Compounds

Compound NameFunctionalityUnique Features
This compoundProtein N-terminal derivatizationEnhances hydrophobicity; aids in mass spectrometry
Phthalic AnhydrideIndustrial precursor for plasticizersLacks biological activity; mainly industrial use
L-Glutamic AcidNeurotransmitter; essential for metabolismNaturally occurring; vital for protein synthesis
N-Acetyl-L-glutamic AcidUsed in drug designModifies solubility and reactivity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-Phthaloyl-DL-glutamic anhydride, and how can reaction efficiency be optimized?

this compound is typically synthesized by reacting DL-glutamic acid with phthalic anhydride under controlled conditions. A common method involves refluxing equimolar amounts of DL-glutamic acid and phthalic anhydride in a solvent like glacial acetic acid or toluene. Sodium acetate may be added as a catalyst to neutralize liberated protons and drive the reaction forward. Purification is achieved via recrystallization from ethanol or acetone. Reaction efficiency depends on stoichiometric ratios, solvent polarity, and temperature (70–100°C). Monitoring via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) for the disappearance of the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) confirms completion .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 7.6–7.8 ppm for phthaloyl aromatic protons; δ 4.0–4.5 ppm for glutamic α-protons) and ¹³C NMR (carbonyl signals at ~165–175 ppm).
  • Infrared Spectroscopy (IR) : Peaks at ~1770 cm⁻¹ (anhydride C=O) and ~1700 cm⁻¹ (imide C=O).
  • Melting Point Analysis : Sharp melting points (e.g., ~150–155°C) indicate purity.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase columns with UV detection (λ = 254 nm) quantify impurities. Cross-validation with elemental analysis (C, H, N) ensures stoichiometric consistency .

Q. How is this compound employed as a protecting group in peptide synthesis?

The phthaloyl group protects primary amines during peptide coupling. For example, in solid-phase synthesis, the anhydride reacts with the N-terminus of glutamic acid residues, forming a stable imide linkage. Deprotection is achieved via hydrazinolysis (hydrazine hydrate in ethanol, 60°C, 2–4 hours) to regenerate the free amine. This method prevents racemization and side reactions, particularly in multi-step syntheses of glutamic acid-rich peptides .

Advanced Research Questions

Q. What factors influence the polymerization kinetics of N-carboxy anhydrides (NCAs) derived from this compound?

Polymerization kinetics are governed by:

  • Initiator Structure : Polysarcosine dimethylamide with terminal base groups (e.g., –NH₂) initiates ring-opening polymerization via nucleophilic attack on the NCA carbonyl.
  • Adsorption Sites : Initiators with hydrophobic domains (e.g., polysarcosine) adsorb NCAs, enhancing local concentration and propagation rates.
  • Steric Effects : Bulky phthaloyl groups slow chain propagation compared to smaller protecting groups.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating polymerization. Studies using block copolymers (e.g., polysarcosine-b-poly-DL-phenylalanine) show that initiator chain length and conformation (coiled vs. linear) critically impact reaction rates .

Q. How can enantiomeric resolution of DL-glutamic acid derivatives be achieved after deprotection of this compound?

Post-deprotection resolution methods include:

  • Enzymatic Resolution : Lipases or acylases selectively hydrolyze L- or D-enantiomers. For example, acylase I cleaves the L-glutamic acid phthaloyl derivative, leaving the D-form intact.
  • Chiral Chromatography : Use of chiral stationary phases (e.g., crown ether-coated columns) with mobile phases containing copper(II) ions to chelate amino acids, enabling separation via HPLC .
  • Precipitation with Chiral Resolving Agents : Tartaric acid derivatives form diastereomeric salts with enantiomers, which are separated via differential solubility .

Q. What strategies mitigate side reactions during the use of this compound in multi-step syntheses?

  • Controlled Deprotection : Hydrazine or methylamine in anhydrous ethanol selectively removes the phthaloyl group without hydrolyzing ester or amide bonds.
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates.
  • Temperature Modulation : Low temperatures (0–5°C) reduce epimerization during coupling steps.
  • Real-Time Monitoring : In-situ FTIR or Raman spectroscopy tracks reaction progress and detects byproducts like phthalic acid (identified by a broad O–H stretch at ~3000 cm⁻¹) .

Q. Methodological Considerations for Experimental Design

Q. How should researchers design experiments to analyze intermediates in this compound reactions?

  • Quenching and Trapping : Rapid cooling or addition of quenching agents (e.g., aqueous NaHCO₃) stabilizes transient intermediates.
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) identifies intermediates by mass-to-charge ratios.
  • X-ray Crystallography : Single-crystal structures resolve stereochemical ambiguities in intermediates.
  • Kinetic Isotope Effects (KIE) : Deuterated reagents differentiate between concerted and stepwise mechanisms .

Q. What are the critical safety and stability considerations when handling this compound?

  • Stability : Store in airtight containers under dry conditions (≤25°C) to prevent hydrolysis.
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides), which may cause exothermic decomposition.
  • Toxicity : LD50 (rat) >3 g/kg; use fume hoods to minimize inhalation of dust. Skin contact requires immediate washing with soap and water .

Properties

IUPAC Name

2-(2,6-dioxooxan-3-yl)isoindole-1,3-dione
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H9NO5/c15-10-6-5-9(13(18)19-10)14-11(16)7-3-1-2-4-8(7)12(14)17/h1-4,9H,5-6H2
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

ICDLEMPZXFCQEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CC(=O)OC(=O)C1N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
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Molecular Formula

C13H9NO5
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DSSTOX Substance ID

DTXSID20863154
Record name 1H-Isoindole-1,3(2H)-dione, 2-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)-
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Molecular Weight

259.21 g/mol
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CAS No.

3343-28-0, 3085-92-5
Record name N-Phthaloyl-DL-glutamic anhydride
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Record name 1H-Isoindole-1,3(2H)-dione, 2-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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